1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea

Description

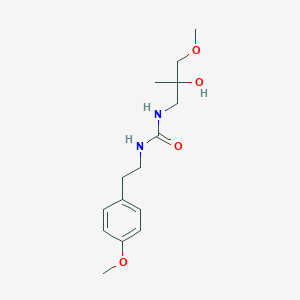

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring two distinct substituents: a 2-hydroxy-3-methoxy-2-methylpropyl group and a 4-methoxyphenethyl moiety.

- Molecular Formula: C₁₇H₂₆N₂O₅ (calculated based on substituent analysis).

- Key Structural Features: The 4-methoxyphenethyl group provides aromaticity and lipophilicity, which may enhance membrane permeability.

This compound’s structural complexity suggests possible applications in targeting enzymes or receptors where urea derivatives are known to interact, such as ion channels or kinases.

Properties

IUPAC Name |

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-15(19,11-20-2)10-17-14(18)16-9-8-12-4-6-13(21-3)7-5-12/h4-7,19H,8-11H2,1-3H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKHQXQKBLUKLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NCCC1=CC=C(C=C1)OC)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea typically involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanol with 4-methoxyphenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include:

Temperature: Typically between 50-80°C.

Solvent: Common solvents include dichloromethane or tetrahydrofuran.

Catalyst: Tertiary amines or metal catalysts may be used to enhance the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity. The urea linkage may also interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Urea Derivatives with 4-Methoxyphenethyl Groups

- Compound: Replaces the target’s hydroxy-methoxypropyl group with a benzofuran-hydroxypropyl chain. However, the absence of a methoxy group on the propyl chain may reduce solubility in polar solvents.

- Compound : Features a pyrazine-pyrazole substituent instead of the hydroxy-methoxypropyl group. This introduces nitrogen-rich heterocycles, which could improve interactions with metal ions or acidic residues in enzymatic targets.

Non-Urea Compounds with 4-Methoxyphenethyl Moieties

- SKF-96365 (): An imidazole-based TRPC channel inhibitor sharing the 4-methoxyphenethyl group.

Urea Derivatives with Varied Substituents

- SDZ249665 (): Uses a tert-butyl-benzyl group and a polar amino-ethoxy chain. The tert-butyl group enhances steric hindrance, which may improve selectivity for bulky binding sites compared to the target’s methoxypropyl group.

Implications of Substituent Variations

- Aromatic vs. Aliphatic Substituents : Compounds like the benzofuran derivative trade aliphatic flexibility for rigid aromaticity, which could stabilize binding but reduce conformational adaptability.

- Heterocyclic Incorporation: Pyrazine-pyrazole () or imidazole () groups introduce hydrogen-bond acceptors/donors, broadening interaction possibilities with biological targets.

Biological Activity

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxyphenethyl)urea, also known as a specific urea derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of hydroxy and methoxy functional groups, which may contribute to its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C₁₄H₂₂N₂O₄

- Molecular Weight : 282.34 g/mol

- CAS Number : 1334370-08-9

The biological activity of this compound is thought to arise from its ability to interact with specific biological targets through various mechanisms:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : Methoxy groups may facilitate hydrophobic interactions, influencing the compound's solubility and permeability.

- Enzyme Interaction : The urea moiety can form stable complexes with metal ions or enzymes, potentially modulating enzymatic activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Properties : Some urea derivatives demonstrate significant antibacterial and antifungal activities against various pathogens .

- Antitumor Effects : Certain analogs have shown promise in inhibiting cancer cell lines, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Activity : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study evaluating the antimicrobial properties of various urea derivatives found that compounds structurally related to this compound exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria. For instance:

- Compound 3g showed significant antifungal activity against Candida species and selective action against Micrococcus luteus with a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa .

Antitumor Activity

In a separate investigation into the antitumor properties of urea derivatives, it was reported that compounds similar to this compound demonstrated selective cytotoxicity against various cancer cell lines. For example:

- A derivative exhibited GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15.1 µM to 28.7 µM across different cancer types, indicating potential for further development as an anticancer agent .

Summary Table of Biological Activities

| Biological Activity | Type of Study | Observed Effects |

|---|---|---|

| Antimicrobial | In vitro | Moderate activity against Candida and Gram-positive bacteria |

| Antitumor | Cell line assays | Selective cytotoxicity with GI50 values between 15.1 µM - 28.7 µM |

| Anti-inflammatory | Cytokine assays | Inhibition of pro-inflammatory cytokines |

Q & A

How can researchers optimize the multi-step synthesis of this urea derivative to improve yield and purity?

Basic:

Optimization involves systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and purification techniques. For example, using chromatography (HPLC or column) during intermediate steps can isolate high-purity intermediates, as demonstrated in multi-step syntheses of structurally analogous urea derivatives . Solvent selection (e.g., DMF for polar intermediates or THF for non-polar phases) significantly impacts reaction efficiency .

Advanced:

Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, enabling targeted optimization of stereoselectivity or regioselectivity. Reaction path search methods, as employed by ICReDD, integrate computational modeling with experimental validation to reduce trial-and-error approaches . Flow microreactor systems may also enhance scalability and sustainability for continuous synthesis .

What methodological approaches are recommended for evaluating the compound’s biological activity in enzyme inhibition studies?

Basic:

Initial screening should use in vitro assays (e.g., fluorometric or colorimetric enzyme activity assays) with purified target enzymes (e.g., kinases, proteases). Dose-response curves (IC₅₀ values) and kinetic studies (Michaelis-Menten analysis) can quantify inhibitory potency. Positive controls (e.g., known inhibitors) and triplicate replicates are critical for reliability .

Advanced:

For mechanistic insights, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics. Molecular dynamics simulations can model ligand-enzyme interactions, identifying key binding residues. In vivo models (e.g., zebrafish or murine systems) should validate activity while accounting for interspecies variability in metabolic pathways .

How should researchers address contradictory data in bioactivity studies across different experimental systems?

Basic:

Contradictions often arise from variations in assay conditions (e.g., pH, ionic strength) or cell line specificity. Standardize protocols (e.g., CLSI guidelines) and validate findings using orthogonal assays (e.g., Western blotting alongside activity assays) .

Advanced:

Meta-analysis of published datasets can identify confounding variables (e.g., off-target effects in cell-based vs. cell-free systems). Systems biology approaches (e.g., network pharmacology) map compound interactions across biological pathways to contextualize discrepancies .

What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

Basic:

Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm molecular identity and purity. Infrared spectroscopy (IR) identifies functional groups (e.g., urea carbonyl stretch at ~1640 cm⁻¹) .

Advanced:

X-ray crystallography resolves 3D conformation and hydrogen-bonding networks. Hyphenated techniques (e.g., LC-MS/MS) track degradation products or metabolites in complex matrices. Solid-state NMR assesses crystallinity in formulation studies .

What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound class?

Basic:

Synthesize analogs with systematic substituent variations (e.g., methoxy vs. ethoxy groups) and test bioactivity. Comparative molecular field analysis (CoMFA) correlates structural features with activity trends .

Advanced:

Quantum mechanical/molecular mechanical (QM/MM) simulations model electronic interactions at binding sites. Fragment-based drug design (FBDD) identifies minimal pharmacophores for optimization .

How can scale-up challenges be mitigated during process development?

Basic:

Optimize batch reactions using design of experiments (DoE) to identify critical process parameters (CPPs). Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) .

Advanced:

Implement continuous flow chemistry to enhance heat/mass transfer and reduce intermediates’ degradation. Process analytical technology (PAT) enables real-time monitoring of key metrics (e.g., pH, temperature) .

What methodologies are suitable for assessing metabolic stability and pharmacokinetic (PK) properties?

Basic:

In vitro microsomal stability assays (human/rodent liver microsomes) measure half-life (t₁/₂) and intrinsic clearance. Plasma protein binding (e.g., equilibrium dialysis) predicts free drug availability .

Advanced:

Stable isotope labeling (¹³C/²H) tracks metabolites via mass spectrometry. In vivo PK studies in preclinical models integrate compartmental modeling to predict human dosing regimens .

How can researchers profile the compound’s toxicity and off-target effects early in development?

Basic:

High-throughput cytotoxicity assays (e.g., MTT, Annexin V) screen for apoptosis or necrosis in primary cells. Genotoxicity is assessed via Ames test or comet assay .

Advanced:

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) identify pathway-level perturbations. CRISPR-Cas9 screens can pinpoint synthetic lethal interactions in cancer models .

What experimental approaches ensure enantiomeric purity in synthesis?

Basic:

Chiral HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Circular dichroism (CD) confirms optical activity .

Advanced:

Asymmetric catalysis (e.g., chiral organocatalysts) enforces stereocontrol during synthesis. Dynamic kinetic resolution (DKR) converts racemic mixtures to single enantiomers .

How can formulation challenges related to solubility and bioavailability be addressed?

Basic:

Co-solvent systems (e.g., PEG 400/water) or cyclodextrin inclusion complexes enhance aqueous solubility. Lipid-based formulations (e.g., self-emulsifying drug delivery systems) improve intestinal absorption .

Advanced:

Nanoformulations (e.g., polymeric nanoparticles or liposomes) target specific tissues. In silico models (e.g., GastroPlus) simulate absorption to guide formulation design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.